molecular formula C13H19NO2 B3842638 N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide

N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No. B3842638
M. Wt: 221.29 g/mol
InChI Key: RKQPBSPRYFVFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide, also known as MMMP, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. MMMP has gained attention in the scientific community due to its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of COX-2 activity leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the synovial fluid of rats with arthritis. This compound has also been found to reduce the levels of prostaglandin E2 (PGE2) in the paw tissues of rats with inflammation. PGE2 is a pro-inflammatory mediator that is involved in the development of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide in lab experiments include its ability to exhibit anti-inflammatory and analgesic effects, its solubility in organic solvents, and its potential as a drug candidate. However, the limitations of using this compound in lab experiments include its insolubility in water, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer. Another direction is to study the mechanism of action of this compound in more detail. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, arthritis, and neuropathic pain. This compound has also been found to have a synergistic effect when used in combination with other drugs.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-7-11(16-5)10(8-9)14-12(15)13(2,3)4/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQPBSPRYFVFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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